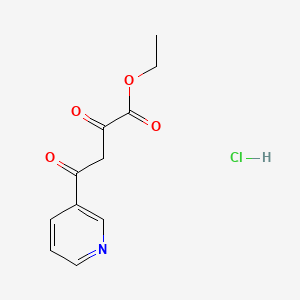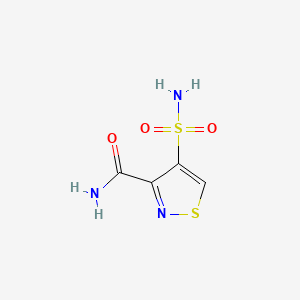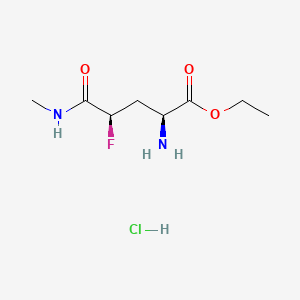![molecular formula C10H10N2O4 B6610692 2,2-dimethyl-3-oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid CAS No. 2866355-79-3](/img/structure/B6610692.png)
2,2-dimethyl-3-oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-3-oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid (DOPCA) is a heterocyclic compound belonging to the pyridone family. It is a colorless, crystalline solid and has a melting point of 192-193°C. DOPCA has been studied extensively for its potential medicinal properties, including antioxidant and anti-inflammatory activities.
Applications De Recherche Scientifique
2,2-dimethyl-3-oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid has been studied extensively for its potential medicinal properties. It has been found to possess antioxidant and anti-inflammatory activities, as well as antifungal and anti-bacterial properties. It has also been investigated for its ability to reduce the growth of cancer cells and inhibit the development of tumors. Additionally, 2,2-dimethyl-3-oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid has been found to have anti-diabetic, anti-atherogenic, and anti-inflammatory effects.
Mécanisme D'action
The mechanism of action of 2,2-dimethyl-3-oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid is not yet fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the production of pro-inflammatory cytokines and by scavenging reactive oxygen species. Additionally, it is believed to modulate the activity of transcription factors involved in the regulation of gene expression.
Biochemical and Physiological Effects
2,2-dimethyl-3-oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid has been found to possess a range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. Additionally, it has been found to reduce the production of nitric oxide and prostaglandins, two molecules involved in the regulation of inflammation. Furthermore, it has been found to inhibit the production of matrix metalloproteinases, enzymes involved in the degradation of extracellular matrix components.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2,2-dimethyl-3-oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid in laboratory experiments offers several advantages. It is easy to synthesize and is relatively stable in solution. Additionally, it is non-toxic and has been found to possess a range of beneficial biochemical and physiological effects. However, it is important to note that 2,2-dimethyl-3-oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid has not yet been approved for human use, and its safety and efficacy have not yet been established.
Orientations Futures
The potential of 2,2-dimethyl-3-oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid as a therapeutic agent is still under investigation. Further research is needed to fully understand its mechanism of action and to identify its potential therapeutic applications. Additionally, further research is needed to evaluate its safety and efficacy in humans. Additionally, further research is needed to explore its potential use as an adjuvant in combination therapy and to investigate its potential synergistic effects with other compounds. Finally, further research is needed to identify novel synthetic routes for the production of 2,2-dimethyl-3-oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid.
Méthodes De Synthèse
The synthesis of 2,2-dimethyl-3-oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid is achieved through a multi-step process. The first step involves the reaction of 2-methyl-3-nitro-2H-pyran-4-one with sodium nitrite in aqueous sodium hydroxide to form 2-methyl-3-nitro-2H-pyran-4-ol. This is then reacted with ethyl chloroformate in the presence of a base to form 2,2-dimethyl-3-oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid.
Propriétés
IUPAC Name |
2,2-dimethyl-3-oxo-4H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c1-10(2)9(15)12-7-6(16-10)3-5(4-11-7)8(13)14/h3-4H,1-2H3,(H,13,14)(H,11,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BACPYGRMHFSNAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC2=C(O1)C=C(C=N2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dimethyl-3-oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(pyrimidin-5-yl)phenyl]ethan-1-amine dihydrochloride](/img/structure/B6610617.png)
![2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.2.1]octane-4-carboxylic acid](/img/structure/B6610620.png)





![methyl 1-(hydroxymethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B6610654.png)
![rac-methyl (1R,2R)-2-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylate](/img/structure/B6610659.png)
![tert-butyl 7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B6610672.png)

![tert-butyl N-[4-(3H-diazirin-3-yl)butyl]carbamate](/img/structure/B6610682.png)

